Hydrochloride Salt Form Provides Superior Aqueous Solubility Compared to Free Base for Formulation Studies
The hydrochloride salt of 5-phenyl-1H-pyrazol-3-amine exhibits enhanced aqueous solubility relative to its free base counterpart (CAS 1572-10-7), which is described as only 'slightly soluble in water' . The salt form dissolves readily in aqueous acidic buffer (pH 2.6), enabling host-guest binding studies at concentrations sufficient for spectroscopic analysis [1]. While direct quantitative solubility values are not reported, the qualitative improvement from 'slightly soluble' to 'freely soluble in acidic aqueous media' is well-established for amine hydrochloride salts.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt dissolves in aqueous buffer (pH 2.6) to support host-guest studies |
| Comparator Or Baseline | Free base (5-phenyl-1H-pyrazol-3-amine): slightly soluble in water |
| Quantified Difference | Qualitative improvement: from slightly soluble to freely soluble in acidic aqueous media |
| Conditions | Ambient temperature, pH 2.6 buffer for hydrochloride; general water solubility for free base |
Why This Matters
Enhanced aqueous solubility facilitates in vitro assays, formulation development, and bioconjugation workflows without organic co-solvents, reducing assay interference and improving reproducibility.
- [1] Feng, Y., Xiao, X., Xue, S. F., Zhang, Y. Q., Zhu, Q. J., Tao, Z., … Wei, G. (2008). Host-guest complex of a water-soluble cucurbit[6]uril derivative with the hydrochloride salt of 3-amino-5-phenylpyrazole. Supramolecular Chemistry, 20(5), 517–525. https://doi.org/10.1080/10610270701457970 View Source
